Boc-Asn-o-nitrophenyl ester
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Overview
Description
Boc-Asn-o-nitrophenyl ester is a complex organic compound with a unique structure that includes a nitrophenyl group, an amino acid derivative, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asn-o-nitrophenyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the nitrophenyl group: This can be achieved through nitration of a phenyl ring using nitric acid and sulfuric acid.
Introduction of the amino acid derivative: This step involves the coupling of the nitrophenyl group with an amino acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-Asn-o-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Boc-Asn-o-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Boc-Asn-o-nitrophenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino acid derivative can interact with enzymes or receptors. The tert-butyl carbamate group may provide stability and influence the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A similar compound used in polymer synthesis and biomedical applications.
2-Fluorodeschloroketamine: An analogue of ketamine with similar pharmacological properties.
Uniqueness
Boc-Asn-o-nitrophenyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSHRILCLONAA-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427008 |
Source
|
Record name | CTK8G1605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38605-58-2 |
Source
|
Record name | CTK8G1605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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